molecular formula C15H14ClF3N2O2S B2866391 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034411-44-2

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2866391
CAS No.: 2034411-44-2
M. Wt: 378.79
InChI Key: HOUZBJSNHKALQC-UHFFFAOYSA-N
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Description

This compound, 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea, is a recognized and potent inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/C5) channels. Its primary research value lies in its ability to selectively block TRPC5 homomeric and TRPC1/5 heteromeric channels, which are non-selective cation channels implicated in a variety of physiological processes . Researchers utilize this small molecule to investigate the role of TRPC5 in neurological and psychiatric conditions, as its activation is linked to mechanisms underlying anxiety, fear, and depression-like behaviors. Furthermore, its application extends to the study of chronic pain pathways, particularly neuropathic pain, where TRPC5 has been identified as a key mediator . By inhibiting this channel, scientists can probe its function in cell signaling, calcium homeostasis, and neuronal excitability, making it a critical tool for validating TRPC5 as a therapeutic target and for elucidating complex signaling networks in both the central and peripheral nervous systems.

Properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O2S/c1-23-11(12-6-7-13(16)24-12)8-20-14(22)21-10-5-3-2-4-9(10)15(17,18)19/h2-7,11H,8H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUZBJSNHKALQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.

    Methoxyethylation: The chlorothiophene intermediate is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. This step often requires a base such as sodium hydride to facilitate the nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the methoxyethylated chlorothiophene with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the urea moiety to an amine.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethylphenyl urea moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Yield: Simple arylurea derivatives (e.g., 4-cyanophenyl analogs) exhibit higher yields (83.4%) compared to thiazole- or triazole-containing derivatives (52.7–55.6%) due to fewer synthetic steps and higher stability .
  • Functional Groups : The trifluoromethyl group is a conserved feature across analogs, enhancing metabolic resistance and target binding .

Kinase Modulation

  • Its urea scaffold facilitates interactions with kinase ATP-binding pockets .
  • AZ1 (1-[3-fluoro-4-(5-methyl-2,4-dioxo-pyrimidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea) : Exhibits antibiotic activity via untargeted metabolomic disruption, highlighting urea derivatives' versatility in diverse mechanisms .

Antimicrobial and Antiparasitic Activity

  • Thiazole-containing ureas (e.g., 1f, 1g in ) show moderate activity against microbial targets, likely due to thiazole-mediated membrane interaction .

Biological Activity

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound, highlighting its pharmacological significance.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15ClF3N1O2S1
  • Molecular Weight : 367.81 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that derivatives of urea, including this compound, exhibit significant antioxidant activity. A study demonstrated that compounds derived from phenyl urea showed moderate to significant inhibition of hydrogen peroxide-induced free radicals, suggesting potential applications in oxidative stress-related conditions .

Antimicrobial Properties

The antimicrobial potential of thiophene derivatives has been documented extensively. Compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of halogen substitutions (like chlorine and trifluoromethyl groups) enhances their efficacy against pathogens, making them suitable candidates for further development as antimicrobial agents .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of urea derivatives, providing insights into their mechanisms and effects.

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of novel Schiff bases derived from phenyl urea.
    • Methodology : The hydrogen peroxide free-radical inhibition method was employed.
    • Results : The synthesized compounds exhibited varying degrees of antioxidant activity compared to ascorbic acid, with some showing significant inhibition rates .
  • Antimicrobial Screening :
    • Objective : Assess the antimicrobial properties of thiophene-based urea derivatives.
    • Methodology : Disc diffusion method was used to test against Gram-positive and Gram-negative bacteria.
    • Results : Compounds demonstrated notable antibacterial activity, particularly those with trifluoromethyl substitutions .

Data Table: Biological Activity Summary

Biological ActivityMethodologyKey Findings
Antioxidant ActivityHydrogen peroxide inhibitionModerate to significant inhibition observed
Antimicrobial ActivityDisc diffusion methodEffective against multiple bacterial strains

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